molecular formula C19H37BrO4 B14654552 Methyl 9-bromo-10,12-dihydroxyoctadecanoate CAS No. 43084-13-5

Methyl 9-bromo-10,12-dihydroxyoctadecanoate

Cat. No.: B14654552
CAS No.: 43084-13-5
M. Wt: 409.4 g/mol
InChI Key: DPPNDMGXGTUZRL-UHFFFAOYSA-N
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Description

Methyl 9-bromo-10,12-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H37BrO4 It is a derivative of octadecanoic acid, featuring bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-10,12-dihydroxyoctadecanoate typically involves the bromination of methyl 9,10-dihydroxyoctadecanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-bromo-10,12-dihydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl 10,12-dihydroxyoctadecanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 9-bromo-10,12-dihydroxyoctadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-10,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,10-dihydroxyoctadecanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Methyl 9,12-dihydroxyoctadecanoate: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

Uniqueness

Methyl 9-bromo-10,12-dihydroxyoctadecanoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

43084-13-5

Molecular Formula

C19H37BrO4

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 9-bromo-10,12-dihydroxyoctadecanoate

InChI

InChI=1S/C19H37BrO4/c1-3-4-5-9-12-16(21)15-18(22)17(20)13-10-7-6-8-11-14-19(23)24-2/h16-18,21-22H,3-15H2,1-2H3

InChI Key

DPPNDMGXGTUZRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(CCCCCCCC(=O)OC)Br)O)O

Origin of Product

United States

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